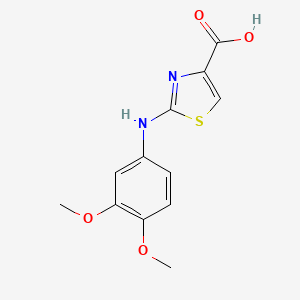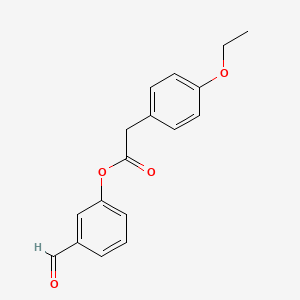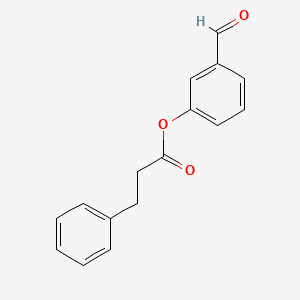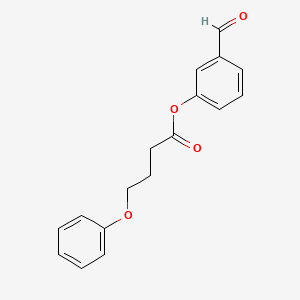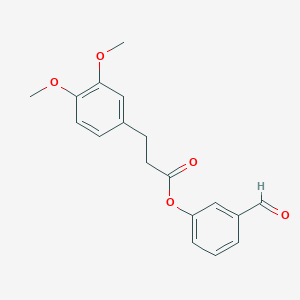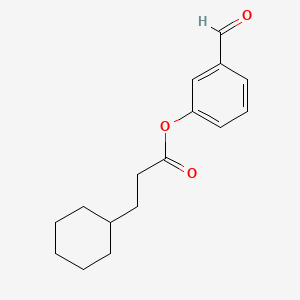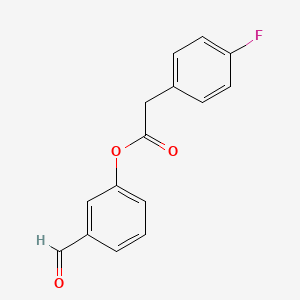
3-Formylphenyl 2-(4-fluorophenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Formylphenyl 2-(4-fluorophenyl)acetate typically involves the following steps:
Formation of 3-Formylphenylboronic Acid: This intermediate can be synthesized through the reaction of phenylboronic acid with formylating agents.
Coupling Reaction: The 3-Formylphenylboronic acid is then coupled with 4-fluorophenylboronic acid using a Suzuki-Miyaura cross-coupling reaction.
Hydrolysis: The resulting boronic acid derivative is hydrolyzed to form the final product, this compound.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The key considerations for industrial production include optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity.
化学反応の分析
Types of Reactions: 3-Formylphenyl 2-(4-fluorophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The compound can be reduced to remove the formyl group, resulting in a phenyl group.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: this compound can be converted to 3-(4-fluorophenyl)benzoic acid.
Reduction: The reduction product is 3-Formylphenyl 2-(4-fluorophenyl)ethanol.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
科学的研究の応用
3-Formylphenyl 2-(4-fluorophenyl)acetate has several scientific research applications:
Chemistry: It serves as a synthetic intermediate in the preparation of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding assays.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 3-Formylphenyl 2-(4-fluorophenyl)acetate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
類似化合物との比較
3-Formylphenyl 2-(4-fluorophenyl)acetate can be compared with other similar compounds, such as:
3-Formylphenylboronic Acid: Similar in structure but lacks the fluorophenyl group.
4-Formylphenylboronic Acid: Similar in structure but has a different position of the formyl group.
2-Fluorophenylboronic Acid: Lacks the formyl group but contains the fluorophenyl moiety.
Uniqueness: this compound is unique due to its combination of the formyl group and the fluorophenyl group, which can impart distinct chemical and biological properties compared to similar compounds.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in the synthesis of complex molecules and the development of new pharmaceuticals and materials.
特性
IUPAC Name |
(3-formylphenyl) 2-(4-fluorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO3/c16-13-6-4-11(5-7-13)9-15(18)19-14-3-1-2-12(8-14)10-17/h1-8,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWQDPSLDVWKNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)CC2=CC=C(C=C2)F)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
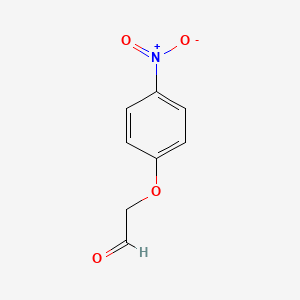
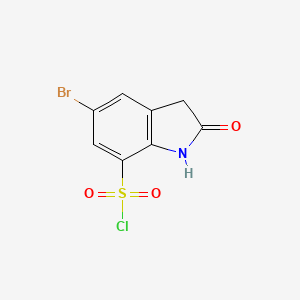
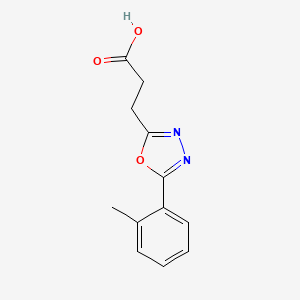
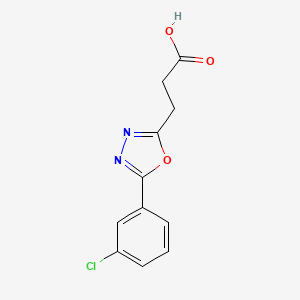
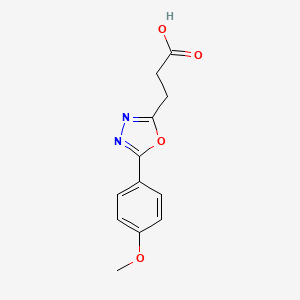
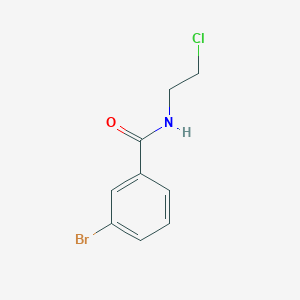
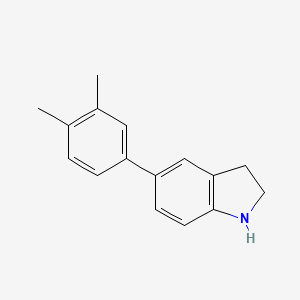
![6-benzyl-2-methylsulfanyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B7843387.png)
